

# Alz-801 (Valiltramiprosate) Phase 3 Trial Outcomes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Alz-801  |           |
| Cat. No.:            | B1664813 | Get Quote |

This guide provides a detailed comparison of the long-term cognitive and functional outcomes from the Phase 3 clinical trial of **Alz-801** (valiltramiprosate), an investigational oral agent for the treatment of early Alzheimer's disease (AD). The data presented is primarily from the pivotal APOLLOE4 trial, which focused on a genetically-defined population of patients with two copies of the apolipoprotein E4 allele (APOE4/4 homozygotes).

## **Executive Summary**

The APOLLOE4 Phase 3 trial of oral valiltramiprosate did not meet its primary endpoint of slowing cognitive decline on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13) in the overall population of patients with early Alzheimer's disease and the APOE4/4 genotype.[1][2][3] However, prespecified analyses of a subgroup of patients at the Mild Cognitive Impairment (MCI) stage of the disease showed nominally statistically significant and clinically meaningful cognitive and functional benefits.[1][2][4] Furthermore, valiltramiprosate demonstrated a favorable safety profile, notably with no increased risk of vasogenic brain edema (ARIA-E), a side effect associated with some other amyloid-targeting therapies.[1][2][5] The drug also showed positive effects on brain volume, suggesting potential neuroprotective benefits.[1][2][3][4]

# Data Presentation: Cognitive and Functional Outcomes



The following tables summarize the key quantitative data from the APOLLOE4 Phase 3 trial, comparing **Alz-801** to placebo in both the overall early AD population and the prespecified MCI subgroup.

Table 1: Cognitive Outcomes in the APOLLOE4 Trial (78 Weeks)

| Outcome<br>Measure | Patient<br>Population | Alz-801<br>(Valiltramipr<br>osate) | Placebo     | Benefit vs.<br>Placebo              | p-value |
|--------------------|-----------------------|------------------------------------|-------------|-------------------------------------|---------|
| ADAS-Cog13         | Overall Early<br>AD   | -                                  | -           | Not Met                             | -       |
| MCI<br>Subgroup    | -                     | -                                  | 52% slowing | Nominally<br>Significant            |         |
| MMSE               | Mild AD<br>Subgroup   | -                                  | -           | -7% slowing<br>(favored<br>placebo) | -       |

Table 2: Functional Outcomes in the APOLLOE4 Trial (78 Weeks)

| Outcome<br>Measure | Patient<br>Population | Alz-801<br>(Valiltramipr<br>osate) | Placebo             | Benefit vs.<br>Placebo               | p-value |
|--------------------|-----------------------|------------------------------------|---------------------|--------------------------------------|---------|
| CDR-SB             | Overall Early<br>AD   | -                                  | -                   | Not Met                              | -       |
| MCI<br>Subgroup    | -                     | -                                  | 102%<br>improvement | -                                    |         |
| DAD                | MCI<br>Subgroup       | -                                  | -                   | 96% slowing                          | 0.016   |
| A-IADL             | Mild AD<br>Subgroup   | -                                  | -                   | -20% slowing<br>(favored<br>placebo) | -       |



Table 3: Brain Volumetric and Microstructural Outcomes in the APOLLOE4 Trial (78 Weeks)

| Outcome Measure                    | Patient Population          | Benefit of Alz-801 vs.<br>Placebo |
|------------------------------------|-----------------------------|-----------------------------------|
| Hippocampal Volume                 | Overall                     | 18% slowing of atrophy            |
| MCI Subgroup                       | 26% slowing of atrophy      |                                   |
| Cortical Thickness                 | Overall                     | 20% slowing of thinning           |
| MCI Subgroup                       | 35% slowing of thinning     |                                   |
| Whole Brain Volume                 | Overall                     | 16% slowing of atrophy            |
| MCI Subgroup                       | 22% slowing of atrophy      |                                   |
| Ventricular Volume                 | Overall                     | -22% slowing of enlargement       |
| MCI Subgroup                       | -29% slowing of enlargement |                                   |
| Fornix Mean Diffusivity            | Overall                     | -123% reduction                   |
| Corpus Callosum Mean Diffusivity   | Overall                     | -93% reduction                    |
| Corona Radiata Mean<br>Diffusivity | Overall                     | -62% reduction                    |

# **Experimental Protocols**

APOLLOE4 Phase 3 Trial (NCT04770220)

- Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.[6]
- Participants: 325 individuals aged 50-80 years with a diagnosis of early Alzheimer's disease (MCI or mild dementia) who are homozygous for the APOE4 allele (APOE4/4).[1][2][7]
- Intervention: Oral Alz-801 (valiltramiprosate) 265 mg administered twice daily (BID) or a matching placebo.[6]



- Duration: 78 weeks of treatment.[6] An ongoing long-term extension study (APOLLOE4-LTE)
   will follow participants for an additional 104 weeks.[8]
- Primary Efficacy Endpoint: Change from baseline in the 13-item Alzheimer's Disease
   Assessment Scale-Cognitive subscale (ADAS-Cog13).[1][3]
- · Key Secondary Efficacy Endpoints:
  - Clinical Dementia Rating—Sum of Boxes (CDR-SB).[1][3]
  - Disability Assessment for Dementia (DAD).[7]
  - Amsterdam-Instrumental Activities of Daily Living (A-IADL).[7]
- Other Endpoints: Volumetric MRI measures (hippocampal volume, cortical thickness, whole brain volume), diffusion tensor imaging (DTI), and fluid biomarkers (plasma p-tau181).[4][7]

## **Mandatory Visualizations**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. alzheon.com [alzheon.com]
- 2. Topline Results from Pivotal APOLLOE4 Phase 3 Trial of Oral Valiltramiprosate/ALZ-801 in Patients with Early Alzheimer's Disease Carrying Two Copies of APOE4 Gene [businesswire.com]
- 3. Topline Results from Pivotal APOLLOE4 Phase 3 Trial of Oral Valiltramiprosate/ALZ-801 in Patients with Early Alzheimer's Disease Carrying Two Copies of APOE4 Gene - BioSpace [biospace.com]
- 4. neurologylive.com [neurologylive.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. alzforum.org [alzforum.org]
- 8. Long-term Extension of Phase 3 Study of ALZ- 801 in APOE4/4 Early AD Subjects [ctv.veeva.com]
- To cite this document: BenchChem. [Alz-801 (Valiltramiprosate) Phase 3 Trial Outcomes: A
  Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1664813#long-term-cognitive-and-functionaloutcomes-in-alz-801-phase-3-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com